Cas no 89112-77-6 (Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-)

Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro- structure
89112-77-6 structure
Product Name:Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-
CAS No:89112-77-6
MF:C16H11Cl2N3O
MW:332.184041261673
CID:611841
PubChem ID:136220734
Update Time:2025-04-19

Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-
    • 6-[2-amino-6-(2-chlorophenyl)-1H-pyrimidin-4-ylidene]-4-chlorocyclohexa-2,4-dien-1-one
    • 89112-77-6
    • 6-[2-Amino-6-(2-chlorophenyl)pyrimidin-4(1H)-ylidene]-4-chlorocyclohexa-2,4-dien-1-one
    • DTXSID20751865
    • Inchi: 1S/C16H11Cl2N3O/c17-9-5-6-15(22)11(7-9)14-8-13(20-16(19)21-14)10-3-1-2-4-12(10)18/h1-8,22H,(H2,19,20,21)
    • InChI Key: BTRXIYXTKPBKMF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=CC(C2C=C(C=CC=2O)Cl)=NC(N)=N1

Computed Properties

  • Exact Mass: 331.0279174g/mol
  • Monoisotopic Mass: 331.0279174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 72Ų
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